![molecular formula C19H22N2O2 B5304899 3-{[1-(4-pyridinylmethyl)-4-piperidinyl]methyl}benzoic acid](/img/structure/B5304899.png)
3-{[1-(4-pyridinylmethyl)-4-piperidinyl]methyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[1-(4-pyridinylmethyl)-4-piperidinyl]methyl}benzoic acid, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of 3-{[1-(4-pyridinylmethyl)-4-piperidinyl]methyl}benzoic acid involves the modulation of various signaling pathways, including the PI3K/Akt pathway, the MAPK pathway, and the NF-κB pathway. 3-{[1-(4-pyridinylmethyl)-4-piperidinyl]methyl}benzoic acid has been shown to inhibit the activity of these pathways, leading to the inhibition of cell proliferation, the induction of apoptosis, and the reduction of inflammation.
Biochemical and Physiological Effects:
3-{[1-(4-pyridinylmethyl)-4-piperidinyl]methyl}benzoic acid has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of inflammation, the protection of neurons from oxidative stress, and the increase of neurotransmitter levels in the brain. These effects are mediated by the modulation of various signaling pathways, as discussed above.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-{[1-(4-pyridinylmethyl)-4-piperidinyl]methyl}benzoic acid is its high purity and high yield, which makes it suitable for various lab experiments. However, one of the limitations of 3-{[1-(4-pyridinylmethyl)-4-piperidinyl]methyl}benzoic acid is its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the study of 3-{[1-(4-pyridinylmethyl)-4-piperidinyl]methyl}benzoic acid. One of the directions is the optimization of its pharmacokinetics and bioavailability, which may improve its therapeutic efficacy. Another direction is the identification of its molecular targets, which may provide insights into its mechanism of action. Additionally, the development of 3-{[1-(4-pyridinylmethyl)-4-piperidinyl]methyl}benzoic acid derivatives with improved pharmacological properties may lead to the discovery of novel therapeutic agents for various diseases.
Conclusion:
In conclusion, 3-{[1-(4-pyridinylmethyl)-4-piperidinyl]methyl}benzoic acid is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. Its synthesis method has been optimized to yield high purity and high yield. 3-{[1-(4-pyridinylmethyl)-4-piperidinyl]methyl}benzoic acid has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of inflammation, the protection of neurons from oxidative stress, and the increase of neurotransmitter levels in the brain. Its mechanism of action involves the modulation of various signaling pathways. 3-{[1-(4-pyridinylmethyl)-4-piperidinyl]methyl}benzoic acid has several advantages and limitations for lab experiments, and there are several future directions for its study.
Synthesemethoden
The synthesis of 3-{[1-(4-pyridinylmethyl)-4-piperidinyl]methyl}benzoic acid involves the reaction of 4-pyridinecarboxaldehyde with 4-piperidinylmethylamine, followed by the addition of benzoic acid. The final product is obtained after several purification steps, including recrystallization and column chromatography. This method has been optimized to yield high purity and high yield of 3-{[1-(4-pyridinylmethyl)-4-piperidinyl]methyl}benzoic acid.
Wissenschaftliche Forschungsanwendungen
3-{[1-(4-pyridinylmethyl)-4-piperidinyl]methyl}benzoic acid has been studied for its therapeutic potential in various diseases, including cancer, Alzheimer's disease, Parkinson's disease, and depression. In cancer, 3-{[1-(4-pyridinylmethyl)-4-piperidinyl]methyl}benzoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease and Parkinson's disease, 3-{[1-(4-pyridinylmethyl)-4-piperidinyl]methyl}benzoic acid has been shown to protect neurons from oxidative stress and reduce inflammation. In depression, 3-{[1-(4-pyridinylmethyl)-4-piperidinyl]methyl}benzoic acid has been shown to increase the levels of serotonin and norepinephrine in the brain, leading to an antidepressant effect.
Eigenschaften
IUPAC Name |
3-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-19(23)18-3-1-2-17(13-18)12-15-6-10-21(11-7-15)14-16-4-8-20-9-5-16/h1-5,8-9,13,15H,6-7,10-12,14H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSESKEDCMRYWTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC(=CC=C2)C(=O)O)CC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1-(4-Pyridinylmethyl)-4-piperidinyl]methyl}benzoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.